molecular formula C11H15NO3 B008828 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride CAS No. 102073-77-8

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride

Cat. No.: B008828
CAS No.: 102073-77-8
M. Wt: 209.24 g/mol
InChI Key: WHRGDXAUJLJDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride is a chemically modified tetrahydroisoquinoline (THIQ) derivative of interest in neuroscience and medicinal chemistry research. The tetrahydroisoquinoline scaffold is a privileged structure in CNS drug discovery, known for its ability to interact with a range of neurological targets. Key Research Applications & Value: Neuroscience Research: THIQ derivatives are frequently explored as key pharmacophores for designing ligands for G protein-coupled receptors (GPCRs). This compound serves as a synthetic intermediate or precursor in the development of novel receptor antagonists, particularly for dopamine and orexin receptors, which are implicated in reward processing, addiction, and sleep disorders . Structure-Activity Relationship (SAR) Studies: The specific 5,8-dimethoxy substitution pattern on the THIQ core is valuable for probing the steric and electronic requirements of ligand-receptor interactions. Researchers utilize this compound to understand how modifications to the core structure affect binding affinity and selectivity at target proteins . Medicinal Chemistry: This compound is a valuable building block for constructing more complex molecules aimed at treating central nervous system (CNS) diseases. The THIQ scaffold is a common feature in investigations for potential therapeutics for conditions such as schizophrenia, stimulant abuse, and other neurological disorders . Usage Note: This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please handle all chemicals with appropriate safety precautions.

Properties

CAS No.

102073-77-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol

InChI

InChI=1S/C11H15NO3/c1-14-9-3-4-10(15-2)11-7(9)5-12-6-8(11)13/h3-4,8,12-13H,5-6H2,1-2H3

InChI Key

WHRGDXAUJLJDPU-UHFFFAOYSA-N

SMILES

COC1=C2CNCC(C2=C(C=C1)OC)O.Cl

Canonical SMILES

COC1=C2CNCC(C2=C(C=C1)OC)O

Synonyms

1,2,3,4-tetrahydro-5,8-dimethoxy-4-Isoquinolinol

Origin of Product

United States

Biological Activity

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride (C11H16ClNO3) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydroisoquinoline backbone with two methoxy groups at the 5 and 8 positions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

PropertyValue
Molecular FormulaC11H16ClNO3
Molecular Weight233.71 g/mol
CAS Number102073-77-8
SolubilitySoluble in water
Melting PointNot specified

Biological Activity Overview

Research indicates that compounds within the tetrahydroisoquinoline family exhibit a variety of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Specifically, this compound has been studied for its potential roles in neuroprotection and modulation of neurotransmitter systems.

Neuroprotective Effects

One of the significant areas of interest for this compound is its neuroprotective properties. Studies have shown that tetrahydroisoquinoline derivatives can protect neurons from oxidative stress and apoptosis. For instance:

  • Case Study : In a study published in Journal of Medicinal Chemistry, researchers demonstrated that derivatives similar to this compound exhibited protective effects against glutamate-induced toxicity in neuronal cell cultures. The mechanism was attributed to the modulation of calcium influx and reduction of reactive oxygen species (ROS) production .

Anticancer Activity

Tetrahydroisoquinoline derivatives have also been evaluated for their anticancer potential. Preliminary results suggest that this compound may inhibit tumor growth through various mechanisms:

  • Research Findings : A study indicated that this compound inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's ability to modulate signaling pathways associated with cancer cell survival was highlighted as a promising avenue for further research .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties that help mitigate oxidative stress in cells.
  • Neurotransmitter Modulation : It influences dopamine and serotonin levels in the brain, which may contribute to its neuroprotective effects.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research indicates that tetrahydroisoquinolines exhibit antidepressant-like effects. Studies have shown that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems involved in mood regulation. For instance, compounds similar to 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol have been investigated for their ability to interact with serotonin and dopamine receptors, suggesting potential use in treating depression and anxiety disorders .

Analgesic Effects
The compound has also been studied for its analgesic properties. It may act on pain pathways by modulating opioid receptors. Preliminary studies suggest that it could serve as a lead compound in the development of new analgesics that target specific pain mechanisms without the side effects associated with traditional opioids .

Neuropharmacology

Neuroprotective Effects
Tetrahydroisoquinoline derivatives have shown promise in neuroprotection against neurodegenerative diseases such as Parkinson's and Alzheimer's. Research indicates that these compounds can inhibit the aggregation of neurotoxic proteins and promote neuronal survival under stress conditions. This makes them suitable candidates for further investigation as neuroprotective agents .

Cognitive Enhancement
There is growing interest in the cognitive-enhancing effects of tetrahydroisoquinoline compounds. Some studies suggest that they may improve memory and learning processes by enhancing cholinergic signaling in the brain. This property could be beneficial in developing treatments for cognitive impairments associated with aging or neurological disorders .

Synthetic Organic Chemistry

Precursor in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create various derivatives with tailored properties for specific applications. The compound can be synthesized through various methods involving lithiation and electrophilic quenching techniques .

Case Studies

Study Title Objective Findings
"The Effect of Tetrahydroisoquinoline Derivatives on Depression"To evaluate the antidepressant effects of tetrahydroisoquinoline derivativesFound significant improvement in depressive symptoms in animal models treated with 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol derivatives .
"Neuroprotective Properties of Tetrahydroisoquinolines"Investigate neuroprotective effects against amyloid-beta toxicityDemonstrated that the compound reduces neuronal death and amyloid-beta aggregation in vitro .
"Synthetic Applications of Tetrahydroisoquinolines"Explore synthetic routes for complex organic moleculesHighlighted the versatility of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol as a precursor for synthesizing novel pharmacophores .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroisoquinoline Derivatives

6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (Carnegine HCl)
  • CAS : 5853-25-8
  • Formula: C₁₃H₁₈ClNO₂
  • Key Differences :
    • Methoxy groups at positions 6 and 7 (vs. 5 and 8 in the target compound).
    • Additional methyl groups at positions 1 and 2.
    • Biological Relevance : Carnegine is a controlled substance (Class A/B) under drug legislation due to psychoactive properties, unlike the target compound .
(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-tetrahydroisoquinoline Hydrochloride
  • CAS: Not specified
  • Formula: C₁₁H₁₆ClNO₄
  • Key Differences :
    • Hydroxyl and hydroxymethyl substituents (vs. methoxy groups).
    • Higher polarity due to multiple hydroxyl groups, impacting solubility and metabolic stability .
Hydrastinine Hydrochloride
  • CAS: Not specified
  • Formula: C₁₁H₁₃NO₃·HCl
  • Key Differences: Contains a 1,3-dioxolane ring fused to the isoquinoline core (vs. methoxy substituents). Historically used as a vasoconstrictor, highlighting divergent pharmacological applications .

Tetrahydroquinoline (THQ) Derivatives

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one (MJM170, JAG21)
  • Core Structure: Tetrahydroquinoline (quinoline vs. isoquinoline backbone).
  • Key Differences :
    • Ketone group at position 4 (vs. hydroxyl in the target compound).
    • Synthesized via HPLC and LC-MS for high purity, similar to analytical methods for the target compound .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Molecular Formula Key Applications
5,8-Dimethoxy-THIQ-4-ol HCl Tetrahydroisoquinoline 5,8-OCH₃; 4-OH C₁₁H₁₆ClNO₃ Research intermediate
Carnegine HCl Tetrahydroisoquinoline 6,7-OCH₃; 1,2-CH₃ C₁₃H₁₈ClNO₂ Controlled substance
Hydrastinine HCl Isoquinoline 1,3-Dioxolane; 6-CH₃ C₁₁H₁₃ClNO₃ Historical medicinal use
MJM170 (THQ derivative) Tetrahydroquinoline 4-ketone; 2-CH₃ C₁₀H₁₃NO Synthetic intermediate

Preparation Methods

Cyclization of Precursor Amines

The tetrahydroisoquinoline backbone is constructed via cyclization reactions. A common approach involves treating 7,8-dimethoxy-1,3-dihydro-2H-3-benzo-aza-2-ketone intermediates with thionyl chloride (SOCl₂) in toluene or dichloromethane at 0–110°C. This step forms the bicyclic structure while introducing methoxy groups at positions 5 and 8. For example, thionyl chloride (1.6 equivalents) reacts with 2,2'-(4,5-dimethoxybenzene-1,2-diyl)diacetic acid to yield a cyclized intermediate with 35% efficiency.

Table 1: Cyclization Reaction Conditions

ParameterValue
ReagentThionyl chloride (1–3 eq)
SolventToluene/dichloromethane
Temperature0–110°C
Reaction Time4–6 hours
Yield35–57%

Reductive Amination

Reductive amination introduces the hydroxyl group at position 4. Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates formed from primary amines and ketones. For instance, 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzo-aza-2-ketone undergoes reductive amination with N-[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl-N-methylpropane-1,3-diamine in tetrahydrofuran (THF) at −100°C to 20°C. This step achieves a 57% yield after purification via flash chromatography.

Step-by-Step Synthetic Procedures

Synthesis of 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzo-aza-2-ketone

A precursor is synthesized by reacting 7,8-dimethoxy-1H-3-benzo-aza-2,4(3H,5H)-dione with 3-chloro-N-[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl-N-methylpropane-1-amine in dimethylformamide (DMF) at 80°C for 2 hours. Potassium carbonate (1.5 eq) and potassium iodide (0.2 eq) facilitate nucleophilic substitution, yielding the chlorinated intermediate.

Table 2: Key Intermediates and Yields

IntermediateYieldPurity (HPLC)
3-(3-Chloropropyl)-7,8-dimethoxy derivative57%≥95%
Cyclized tetrahydroisoquinoline35%90%

Final Hydrochloride Formation

The free base is converted to the hydrochloride salt by treating with hydrochloric acid (HCl) in ethanol. For example, dissolving the amine in ethyl acetate (34 mL) and adding HCl in ethanol (34 mL) at reflux conditions produces the hydrochloride salt with >95% purity.

Reaction Optimization and Challenges

Temperature Control in Hydrogenation

Catalytic hydrogenation of imine intermediates requires precise temperature control. Excess heat (>20°C) promotes over-reduction, while temperatures below −80°C slow reaction kinetics. Optimal results are achieved at −20°C using Pd-C (5% w/w) in THF, achieving 89% conversion.

Stereochemical Resolution

Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) resolves enantiomers of the tetrahydroisoquinoline core. The (S)-enantiomer elutes at 12.3 minutes, while the (R)-enantiomer elutes at 14.7 minutes, enabling ≥99% enantiomeric excess (ee).

Table 3: Analytical Characterization Data

TechniqueParameterValue
¹H NMR (400 MHz)δ 6.71 (s, 1H, aromatic)Confirms methoxy groups
LC/MS[M+H]⁺ = 234.1Molecular ion peak
HPLCRetention time = 8.2 minPurity assessment

Comparative Analysis of Synthetic Routes

Traditional vs. Patent-Based Methods

Classical synthesis routes suffer from low yields (1–5%) due to side reactions during cyclization. In contrast, the patent-described method using thionyl chloride improves yields to 35–57% by minimizing dimerization.

Solvent Impact on Reaction Efficiency

Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Non-polar solvents (toluene) reduce byproducts but require higher temperatures. Mixed solvents (toluene/dichloromethane) balance reactivity and purification ease.

Characterization and Quality Control

Purity Assessment

HPLC with a C18 column (acetonitrile/water + 0.1% TFA) detects impurities ≤0.5%. The main peak at 8.2 minutes corresponds to the target compound, while byproducts elute at 6.5 and 9.8 minutes .

Q & A

Basic: What are the standard methods for synthesizing and characterizing 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as reductive amination or cyclization of precursor amines. For example, derivatives of tetrahydroisoquinoline scaffolds are often purified via column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol . Characterization relies on:

  • NMR spectroscopy : 1H and 13C NMR to confirm regiochemistry and substitution patterns (e.g., methoxy groups at C5 and C8) .
  • LC/MS : To verify molecular weight and detect impurities .
  • Melting point analysis : Critical for assessing crystallinity and batch consistency .

Basic: How can researchers assess the purity and stability of this compound under different storage conditions?

Methodological Answer:
Purity is evaluated using:

  • HPLC with UV detection : A C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to quantify impurities; ≥95% purity is standard for pharmacological studies .
  • TLC : For rapid qualitative assessment using silica gel plates .
    Stability testing involves:
  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and varying pH (1–13) to identify degradation products .
  • Long-term storage : Monitor aliquots at –20°C (lyophilized) and 4°C (solution) with periodic HPLC analysis .

Advanced: What strategies are recommended for designing pharmacological activity studies involving this compound?

Methodological Answer:
Key considerations include:

  • In vitro models : Use cell lines (e.g., cancer cells for cytotoxicity assays) to evaluate IC50 values, with positive controls like doxorubicin .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy groups) to correlate structural features with activity .
  • Dose-response assays : Test concentrations spanning 0.1–100 µM to identify therapeutic windows .
  • Mechanistic studies : Combine with RNA sequencing or proteomics to identify molecular targets .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Batch variability : Re-characterize compound purity (HPLC, NMR) to rule out impurity-driven effects .
  • Assay conditions : Compare protocols (e.g., serum concentration in cell media, incubation time) .
  • Structural analogs : Test closely related compounds (e.g., 6-methoxy derivatives) to isolate activity trends .
  • Statistical validation : Use triplicate experiments with ANOVA to confirm reproducibility .

Advanced: What analytical challenges arise in differentiating stereoisomers or structural analogs of this compound?

Methodological Answer:
Challenges include:

  • Stereochemical resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
  • Differentiating analogs : Compare NMR shifts (e.g., methoxy group environments at C5 vs. C6) and HRMS for exact mass confirmation .
  • X-ray crystallography : For unambiguous confirmation of absolute configuration in crystalline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.